Cas no 6129-13-1 (1-O-Octadecyl-sn-glycerol)

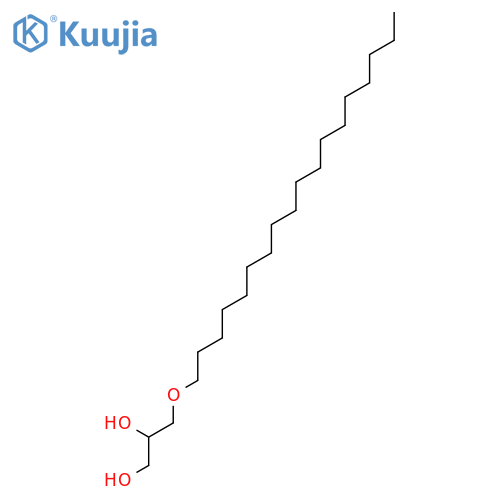

1-O-Octadecyl-sn-glycerol structure

商品名:1-O-Octadecyl-sn-glycerol

1-O-Octadecyl-sn-glycerol 化学的及び物理的性質

名前と識別子

-

- 1,2-Propanediol, 3-(octadecyloxy)-, (S)-

- (2S)-3-O-Octadecylglycerol

- 1-O-OCTADECYL-SN-GLYCEROL

- (2S)-3-octadecoxypropane-1,2-diol

- (S)-1-O-octadecylglycerol

- (S)-1-O-octadecyl-sn-glycerol

- (S)-3-(octadecyloxy)-1,2-propanediol

- (S)-octadecylglycerol

- batyl alcohol

- MG(O-18:0/0:0/0:0)

- MG(18:0e/0:0/0:0)

- LysoMG(18:0e)

- (s)-3-(octadecyloxy)propane-1,2-diol

- LysoMG(O-18:0)

- 1,2-Propanediol, 3-(octadecyloxy)-, (2S)-

- LMGL01020033

- 6129-13-1

- 1-Octadecyl-sn-glycerol

- MFCD00237201

- (2S)-3-(octadecyloxy)propane-1,2-diol

- SCHEMBL138481

- CHEBI:74001

- 1-Octadecylglycerol

- MAG(O-18:0/0:0/0:0)

- OGBUMNBNEWYMNJ-NRFANRHFSA-N

- (S)-batyl alcohol

- DTXSID10446238

- UNII-05A230LN91

- Batilol, (S)-

- (S)-1-octadecyl-glycerol

- 05A230LN91

- 1-O-Octadecyl-sn-glycerol

-

- MDL: MFCD00237201

- インチ: InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3/t21-/m0/s1

- InChIKey: OGBUMNBNEWYMNJ-NRFANRHFSA-N

- ほほえんだ: CCCCCCCCCCCCCCCCCCOC[C@H](CO)O

計算された属性

- せいみつぶんしりょう: 344.32900

- どういたいしつりょう: 344.32904526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 20

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.6

- トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

- PSA: 49.69000

- LogP: 5.61770

1-O-Octadecyl-sn-glycerol セキュリティ情報

1-O-Octadecyl-sn-glycerol 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

1-O-Octadecyl-sn-glycerol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O231865-500mg |

1-O-Octadecyl-sn-glycerol |

6129-13-1 | 500mg |

$ 375.00 | 2022-06-03 | ||

| abcr | AB478498-5 g |

1-O-Octadecyl-sn-glycerol; . |

6129-13-1 | 5g |

€830.00 | 2023-04-20 | ||

| abcr | AB478498-1g |

1-O-Octadecyl-sn-glycerol; . |

6129-13-1 | 1g |

€272.00 | 2025-02-15 | ||

| abcr | AB478498-1 g |

1-O-Octadecyl-sn-glycerol; . |

6129-13-1 | 1g |

€257.50 | 2023-04-20 | ||

| TRC | O231865-1000mg |

1-O-Octadecyl-sn-glycerol |

6129-13-1 | 1g |

$ 620.00 | 2022-06-03 | ||

| abcr | AB478498-5g |

1-O-Octadecyl-sn-glycerol; . |

6129-13-1 | 5g |

€884.60 | 2025-02-15 | ||

| TRC | O231865-2000mg |

1-O-Octadecyl-sn-glycerol |

6129-13-1 | 2g |

$ 985.00 | 2022-06-03 |

1-O-Octadecyl-sn-glycerol 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

6129-13-1 (1-O-Octadecyl-sn-glycerol) 関連製品

- 122608-92-8(Oxirane,2-[(undecyloxy)methyl]-, (2R)-)

- 68609-97-2(Alkyl (C12-C14) glycidyl ether)

- 544-62-7(Batyl alcohol)

- 121906-44-3(Oxirane,[(heptyloxy)methyl]-, (+)- (9CI))

- 121906-43-2(Oxirane,[(hexyloxy)methyl]-, (R)- (9CI))

- 10438-94-5(1,2-Propanediol,3-(octyloxy)-)

- 16096-31-4(1,6-Bis(2,3-epoxypropoxy)hexane)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6129-13-1)1-O-Octadecyl-sn-glycerol

清らかである:99%/99%

はかる:1g/5g

価格 ($):153.0/492.0